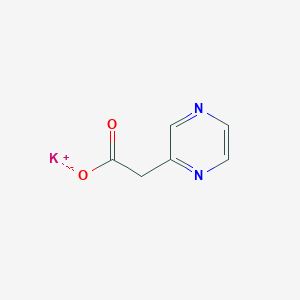![molecular formula C8H10N4 B12998902 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine](/img/structure/B12998902.png)
1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their stability and versatility in various chemical reactions. This compound features a benzene ring fused with a triazole ring, with an ethyl group attached to the nitrogen atom and an amine group at the sixth position. Its unique structure makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with ethyl nitrite in the presence of a suitable catalyst. The reaction proceeds through diazotization followed by cyclization to form the triazole ring. The reaction conditions often include low temperatures and the use of solvents like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve batch or continuous processes, depending on the scale of production. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted triazoles with different functional groups .
Scientific Research Applications
1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It has shown promise in preclinical studies for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
1H-1,2,3-Triazole: A parent compound with similar chemical properties but lacks the ethyl and amine groups.
Benzotriazole: Another related compound with a benzene ring fused to a triazole ring, commonly used as a corrosion inhibitor.
1-Ethyl-1H-benzimidazole: Similar in structure but with an imidazole ring instead of a triazole ring.
Uniqueness: 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine is unique due to the presence of both an ethyl group and an amine group, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-ethylbenzotriazol-5-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-8-5-6(9)3-4-7(8)10-11-12/h3-5H,2,9H2,1H3 |
InChI Key |
AJILVIOMKYLVDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12998828.png)
![6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12998835.png)

![5-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B12998849.png)



![5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12998868.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12998870.png)





